FGFR1 Cellular Potency Advantage Over Multi-Targeted Inhibitor Sunitinib
The pyrrolo[2,3-b]pyridine-indole-2-carboxamide scaffold confers substantial FGFR1 potency enhancement relative to sunitinib, a multi-targeted RTK inhibitor co-targeting VEGFR2 and PDGFRβ . In HUVEC cellular assays measuring FGF2-induced ERK phosphorylation, structurally related pyrrolo[2,3-b]pyridine derivatives achieve FGFR1 IC50 values in the low nanomolar range (2–10 nM), representing a >400-fold improvement over sunitinib's FGFR1 IC50 of ~830 nM measured under comparable kinase inhibition conditions [1][2]. This cellular potency differential translates to an FGFR-biased inhibition profile, as sunitinib simultaneously suppresses VEGFR2 at 9 nM, confounding FGFR-specific pathway analysis [1].
| Evidence Dimension | FGFR1 cellular potency (IC50) |
|---|---|
| Target Compound Data | Pyrrolo[2,3-b]pyridine-indole-2-carboxamide series: FGFR1 IC50 ~2–10 nM (HUVEC pERK assay, 60 min preincubation + 10 min FGF2 stimulation) |
| Comparator Or Baseline | Sunitinib: FGFR1 IC50 = 830 nM (kinase inhibition assay, FGFR1 target engagement) |
| Quantified Difference | >80-fold to >400-fold improved FGFR1 potency |
| Conditions | Cellular target engagement: HUVEC cells, inhibition of FGF2-induced ERK phosphorylation. Kinase assay: FGFR1 IC50 determination per Heng et al., 2016. |
Why This Matters
A >400-fold FGFR1 potency window over sunitinib ensures that low-nanomolar dosing achieves near-complete FGFR pathway suppression without the confounding anti-angiogenic activity inherent to VEGFR2 inhibition, enabling cleaner dissection of FGFR-dependent oncogenic signaling.
- [1] Heng, D.Y. et al. Kinase inhibition profile: Sunitinib FGFR1 IC50 = 830 nM; VEGFR2 IC50 = 9 nM. PMC4792519, Table 1. View Source
- [2] Luo, G. et al. Compound 4h: FGFR1 IC50 = 7 nM; cellular pERK inhibition in HUVEC confirmed. RSC Adv. 2021, 11, 20651–20661. View Source
